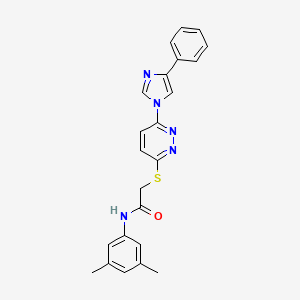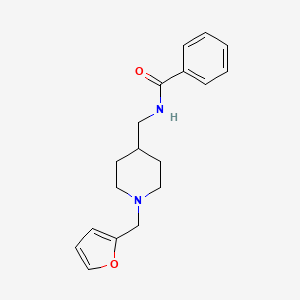
Methyl 4-(2-bromoacetyl)thiophene-2-carboxylate
Descripción general
Descripción
Methyl 4-(2-bromoacetyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C8H7BrO3S and a molecular weight of 263.11 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Mecanismo De Acción
Target of Action
Methyl 4-(2-bromoacetyl)thiophene-2-carboxylate is a thiophene-based compound . Thiophene derivatives have been recognized by a growing number of scientists as a potential class of biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their diverse pharmacological properties .
Result of Action
Given the pharmacological properties of thiophene derivatives, it can be inferred that the compound may have potential therapeutic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-bromoacetyl)thiophene-2-carboxylate typically involves the bromination of a thiophene derivative followed by esterification. One common method includes the reaction of thiophene-2-carboxylic acid with bromoacetyl bromide in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete bromination. The resulting product is then esterified using methanol and a catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(2-bromoacetyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Thiophene derivatives with various functional groups replacing the bromine atom.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Aplicaciones Científicas De Investigación
Methyl 4-(2-bromoacetyl)thiophene-2-carboxylate has several applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate: Similar structure but with the bromine atom at a different position on the thiophene ring.
2-(2-Bromoacetyl)thiophene: Lacks the ester group, making it less versatile in certain reactions.
Uniqueness
Methyl 4-(2-bromoacetyl)thiophene-2-carboxylate is unique due to its specific substitution pattern, which provides distinct reactivity and properties compared to other thiophene derivatives . Its combination of a bromine atom and an ester group allows for diverse chemical transformations and applications .
Propiedades
IUPAC Name |
methyl 4-(2-bromoacetyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3S/c1-12-8(11)7-2-5(4-13-7)6(10)3-9/h2,4H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONVBZSBGOIKNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96991-64-9 | |
| Record name | methyl 4-(2-bromoacetyl)thiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2690557.png)
![1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2690558.png)



![9-isobutyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2690566.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acetamide](/img/structure/B2690567.png)



![2-chloro-N-(2-chlorophenyl)-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide](/img/structure/B2690574.png)
![(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2690575.png)


